6-Fluoro-8-methoxyisoquinolin-1-ol
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Overview
Description
6-Fluoro-8-methoxyisoquinolin-1-ol is a fluorinated and methoxylated derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxyisoquinolin-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline or its derivatives.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group at the 8-position is introduced using reagents like methyl iodide in the presence of a base.
Oxidation: The final step involves the oxidation of the isoquinoline derivative to introduce the hydroxyl group at the 1-position, which can be achieved using oxidizing agents like potassium permanganate or chromyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methoxyisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be further oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, resulting in a different isoquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles and bases depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives of the isoquinoline.
Reduction Products: Hydrogenated isoquinoline derivatives.
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-8-methoxyisoquinolin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Fluoro-8-methoxyisoquinolin-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Fluoro-8-methoxyisoquinolin-1-ol is compared with other similar compounds, such as:
6-Fluoro-7-methoxyisoquinolin-1-ol: Similar structure but with a different position of the methoxy group.
8-Fluoro-6-methoxyisoquinolin-1-ol: Similar structure but with a different position of the fluorine atom.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of fluorine and methoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its capabilities and applications.
Biological Activity
6-Fluoro-8-methoxyisoquinolin-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula : C10H8FNO2
CAS Number : 1956364-42-3
Molecular Weight : 195.18 g/mol
Structure : The compound features a fluorine atom and a methoxy group attached to the isoquinoline ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It has been shown to inhibit various enzymes and cellular pathways that are critical for cancer cell proliferation and survival. The following mechanisms have been identified:
- Topoisomerase Inhibition : Similar to other isoquinoline derivatives, this compound may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through intrinsic pathways, affecting the balance between pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. The following table summarizes key findings from recent research:
These results indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type | Reference |
---|---|---|---|
Staphylococcus aureus | 32 | Bactericidal | |
Escherichia coli | 16 | Bacteriostatic | |
Pseudomonas aeruginosa | 64 | Bacteriostatic |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy in Mice
A preclinical study investigated the efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment resulted in a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis within tumor tissues.
Case Study 2: Synergistic Effects with Other Agents
Research has also explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxic effects and reduced side effects compared to monotherapy, indicating potential for improved therapeutic strategies.
Properties
IUPAC Name |
6-fluoro-8-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-12-10(13)9(6)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYMWQKOTWOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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